molecular formula C21H34O2 B576436 (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] CAS No. 1434-36-2

(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]

Cat. No.: B576436
CAS No.: 1434-36-2
M. Wt: 318.501
InChI Key: DLBPMTKEONIBTG-HLXURNFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] is a synthetic organic compound with the molecular formula C21H34O2 and a molecular weight of 318.501. It is a derivative of androstanone, a steroid hormone, and is often used in various chemical and biological research applications.

Preparation Methods

The synthesis of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] typically involves the reaction of 5alpha-Androstan-7-one with ethylene glycol under acidic conditions to form the acetal. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like Grignard reagents or organolithium compounds .

Scientific Research Applications

(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] is used in various scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.

    Biology: It is used in studies related to steroid metabolism and hormone regulation.

    Medicine: It is used in the development of steroid-based drugs and therapeutic agents.

    Industry: It is used in the production of steroid-based products and intermediates.

Mechanism of Action

The mechanism of action of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. It acts as an agonist for androgen receptors, leading to the activation of androgen-responsive genes. This results in various physiological effects, including the regulation of gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] can be compared with other similar compounds, such as:

    5alpha-Androstan-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity.

    Stanolone (Dihydrotestosterone): A potent androgenic metabolite of testosterone that cannot be aromatized to estradiol.

The uniqueness of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] lies in its specific chemical structure and its ability to form stable acetals, which can be useful in various synthetic and research applications.

Properties

CAS No.

1434-36-2

Molecular Formula

C21H34O2

Molecular Weight

318.501

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2/'-1,3-dioxolane]

InChI

InChI=1S/C21H34O2/c1-19-9-5-7-16(19)18-17(8-11-19)20(2)10-4-3-6-15(20)14-21(18)22-12-13-23-21/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

DLBPMTKEONIBTG-HLXURNFRSA-N

SMILES

CC12CCCC1C3C(CC2)C4(CCCCC4CC35OCCO5)C

Synonyms

5α-Androstan-7-one ethylene acetal

Origin of Product

United States

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